
CID 71355010
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 71355010 is a chemical compound with unique properties and applications in various fields. This compound has garnered attention due to its potential uses in scientific research, industry, and medicine. Understanding its preparation methods, chemical reactions, and mechanism of action can provide valuable insights into its applications and benefits.
Preparation Methods
The preparation of CID 71355010 involves specific synthetic routes and reaction conditions. The compound can be synthesized through various methods, including cyclodextrin inclusion complexes. These complexes are formed by incorporating the compound into the non-polar cavity of cyclodextrins, which enhances its solubility and stability . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
CID 71355010 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. For example, oxidation reactions may involve the use of strong oxidizing agents, while reduction reactions may require reducing agents such as hydrogen gas or metal hydrides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
CID 71355010 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions to study its behavior and properties. In biology, it may be used to investigate its effects on biological systems, including its potential as a therapeutic agent. In medicine, this compound could be explored for its potential to treat certain diseases or conditions. Additionally, its industrial applications may include its use in the production of specialized materials or as a component in manufacturing processes .
Mechanism of Action
The mechanism of action of CID 71355010 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and pathway involved. Understanding the molecular targets and pathways is crucial for elucidating the compound’s effects and potential therapeutic applications .
Comparison with Similar Compounds
CID 71355010 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or properties. For instance, compounds with similar functional groups or molecular frameworks may exhibit analogous behavior in chemical reactions or biological systems. By comparing this compound with these compounds, researchers can identify its distinct features and potential advantages .
Properties
Molecular Formula |
Sn2Zr |
|---|---|
Molecular Weight |
328.64 g/mol |
InChI |
InChI=1S/2Sn.Zr |
InChI Key |
FZFMEIVJFKPTGT-UHFFFAOYSA-N |
Canonical SMILES |
[Zr].[Sn].[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




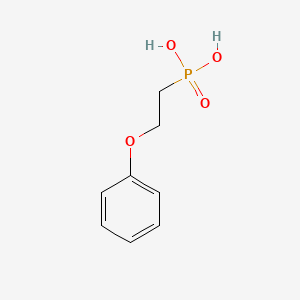

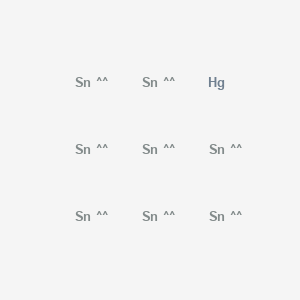
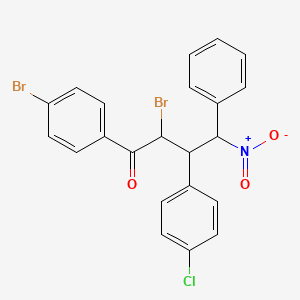
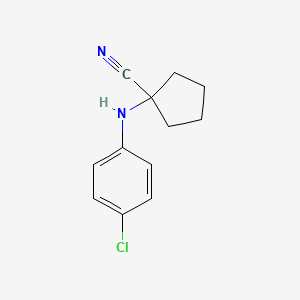
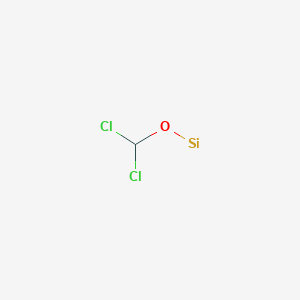
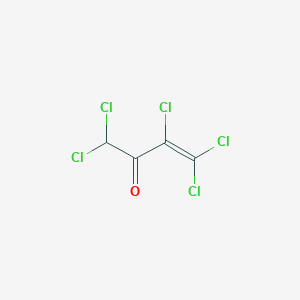
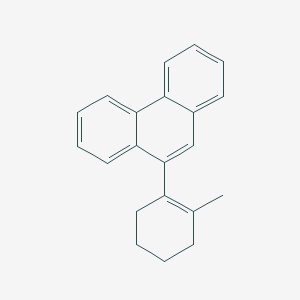
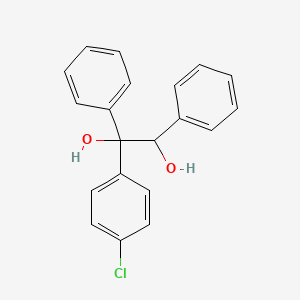
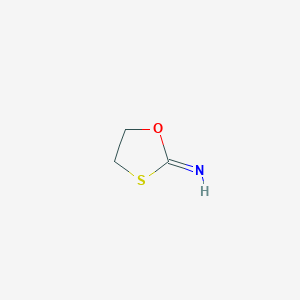
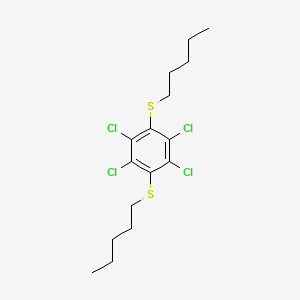
![1-Methylbenzo[f]indazole-4,9-dione](/img/structure/B14724731.png)
